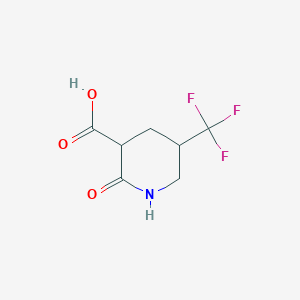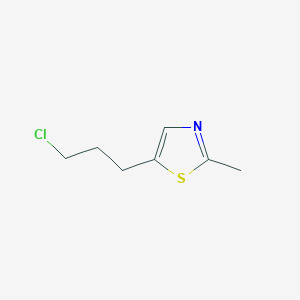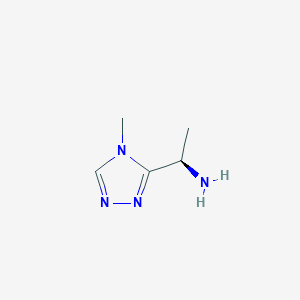
Tris(3-bromophenyl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-bromophenyl)gallane is an organogallium compound with the chemical formula Ga(C6H4Br)3 It is characterized by the presence of three bromophenyl groups attached to a central gallium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-bromophenyl)gallane can be synthesized through the reaction of gallium trichloride (GaCl3) with 3-bromophenylmagnesium bromide (C6H4BrMgBr) in an ether solvent. The reaction typically proceeds as follows: [ \text{GaCl}_3 + 3 \text{C}_6\text{H}_4\text{BrMgBr} \rightarrow \text{Ga(C}_6\text{H}_4\text{Br)}_3 + 3 \text{MgBr}_2 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent purity to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris(3-bromophenyl)gallane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The gallium center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Gallium compounds with higher oxidation states.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Tris(3-bromophenyl)gallane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Organic Synthesis: Employed in the formation of complex organic molecules through coupling reactions.
Photoredox Catalysis: Utilized in photoredox catalysis for the activation of small organic molecules under mild conditions.
Mechanism of Action
The mechanism of action of tris(3-bromophenyl)gallane involves its ability to participate in electron transfer processes. The gallium center can undergo oxidation and reduction, facilitating various chemical transformations. The bromophenyl groups can also engage in electrophilic and nucleophilic reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
- Tris(4-bromophenyl)gallane
- Tris(2-bromophenyl)gallane
- Tris(3-chlorophenyl)gallane
Comparison: Tris(3-bromophenyl)gallane is unique due to the position of the bromine atoms on the phenyl rings, which influences its reactivity and steric properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific applications in materials science and catalysis .
Properties
CAS No. |
58448-14-9 |
|---|---|
Molecular Formula |
C18H12Br3Ga |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
tris(3-bromophenyl)gallane |
InChI |
InChI=1S/3C6H4Br.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H; |
InChI Key |
TUUZMJHACDDXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[Ga](C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


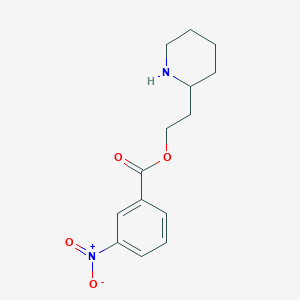


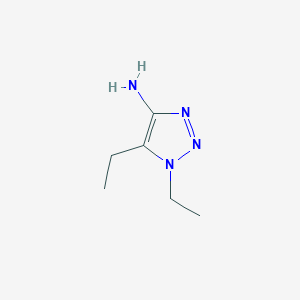
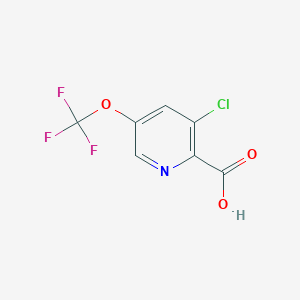
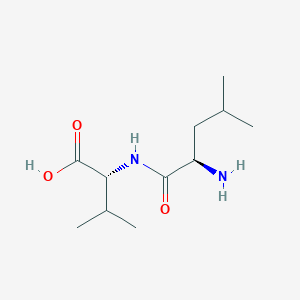

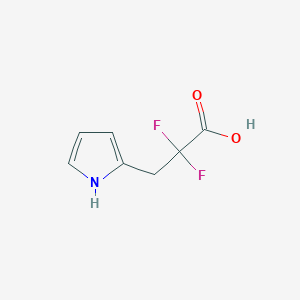
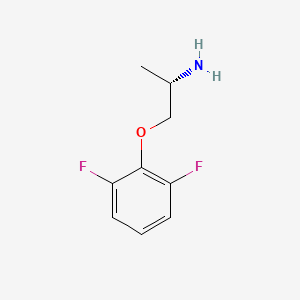
![3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)

